2-Bromo-n-(4-sulfamoylphenyl)acetamide

Catalog No.
S794916
CAS No.
5332-70-7
M.F
C8H9BrN2O3S
M. Wt
293.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-n-(4-sulfamoylphenyl)acetamide

CAS Number

5332-70-7

Product Name

2-Bromo-n-(4-sulfamoylphenyl)acetamide

IUPAC Name

2-bromo-N-(4-sulfamoylphenyl)acetamide

Molecular Formula

C8H9BrN2O3S

Molecular Weight

293.14 g/mol

InChI

InChI=1S/C8H9BrN2O3S/c9-5-8(12)11-6-1-3-7(4-2-6)15(10,13)14/h1-4H,5H2,(H,11,12)(H2,10,13,14)

InChI Key

JZNKNTMOKKSWRT-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)CBr)S(=O)(=O)N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CBr)S(=O)(=O)N
  • Availability in Chemical Databases

    The compound can be found in several chemical databases such as PubChem [] and Key Organics []. These entries provide basic information such as the chemical structure, molecular formula, and CAS number but do not mention any specific research applications.

  • Structural Similarity

  • Future Research Potential

2-Bromo-N-(4-sulfamoylphenyl)acetamide is an organic compound with the molecular formula C8H9BrN2O3SC_8H_9BrN_2O_3S and a molecular weight of approximately 293.14 g/mol. It is characterized by the presence of a bromine atom, a sulfonamide group, and an acetamide functional group. The compound has a density of 1.78 g/cm³ and an exact mass of 291.952 g/mol . Its structure features a phenyl ring substituted with a sulfamoyl group and an acetamide moiety, making it a compound of interest in medicinal chemistry and chemical biology.

Due to its functional groups:

  • Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions, often using polar aprotic solvents like dimethyl sulfoxide (DMSO) and bases like potassium carbonate.
  • Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, though specific reagents for these reactions are less commonly documented. For oxidation, agents like hydrogen peroxide may be used, while sodium borohydride can facilitate reduction.

While specific biological activities of 2-Bromo-N-(4-sulfamoylphenyl)acetamide are not extensively documented, compounds with similar structures often exhibit significant biological properties. The sulfonamide group is known for its antibacterial activity, suggesting potential therapeutic applications in treating infections. Additionally, compounds containing bromine have been studied for their interactions with biological targets, including enzymes and receptors.

The synthesis of 2-Bromo-N-(4-sulfamoylphenyl)acetamide typically involves the reaction of 2-bromo-4-methylaniline with acetic anhydride in the presence of a suitable base. This method allows for the introduction of both the bromine and acetamide functionalities efficiently. Industrial production may utilize optimized synthetic routes that include continuous flow reactors to ensure consistent quality and yield .

This compound is primarily utilized in scientific research, particularly in:

  • Medicinal Chemistry: Investigated for its potential therapeutic properties.
  • Proteomics Research: Used as a reagent to study protein interactions and functions.
  • Chemical Biology: Employed to explore the effects of chemical modifications on biological systems .

Interaction studies involving 2-Bromo-N-(4-sulfamoylphenyl)acetamide focus on its mechanism of action with specific molecular targets. These studies aim to elucidate how the compound interacts with enzymes or receptors in biological pathways, contributing to its potential applications in drug development.

Several compounds share structural similarities with 2-Bromo-N-(4-sulfamoylphenyl)acetamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-Bromo-N,N-dimethylanilineContains bromine but lacks sulfonamide functionalityDifferent chemical reactivity due to dimethylamine
2-Bromo-4-methylanilineShares bromine and methyl groupsLacks sulfonamide and acetamide functionalities
N-bromoacetyl-sulfanilic acid amideSimilar sulfonamide structureDifferent substitution pattern affecting reactivity

The uniqueness of 2-Bromo-N-(4-sulfamoylphenyl)acetamide lies in its combination of bromine, sulfonyl, and acetamide groups, which confer distinct chemical reactivity and potential biological activity compared to these similar compounds .

The compound is systematically named 2-bromo-N-[4-(sulfamoyl)phenyl]acetamide under IUPAC guidelines. Its molecular formula is $$ \text{C}8\text{H}9\text{Br}\text{N}2\text{O}3\text{S} $$, with a molecular weight of 293.13 g/mol. Key identifiers include:

PropertyValue
CAS Registry Number5332-70-7
SMILESBrCC(=O)Nc1ccc(cc1)S(=O)(=O)N
InChI KeyJZNKNTMOKKSWRT-UHFFFAOYSA-N
Monoisotopic Mass291.952 g/mol

Synonyms include N-[4-(aminosulfonyl)phenyl]-2-bromoacetamide and 2-bromo-4′-sulfamoylacetanilide. The structure comprises a bromoacetyl group linked to a sulfamoyl-substituted phenyl ring, enabling nucleophilic substitution and hydrogen-bonding interactions.

Historical Context and Research Significance

The compound’s development is rooted in sulfonamide chemistry, which gained prominence after Gerhard Domagk’s 1935 discovery of Prontosil’s antibacterial properties. Early sulfonamides inspired derivatives like 2-bromo-N-(4-sulfamoylphenyl)acetamide, designed to combine sulfonamide’s enzyme-inhibiting capabilities with bromoacetamide’s electrophilic reactivity.

Research significance lies in its dual functionality:

  • Carbonic Anhydrase Inhibition: The sulfamoyl group binds zinc ions in carbonic anhydrase (CA) active sites, mimicking natural substrates.
  • Covalent Protein Modification: The bromoacetamide moiety acts as an electrophilic "warhead," enabling covalent bond formation with cysteine residues in target proteins.

Scope and Objectives of Academic Inquiry

Academic studies focus on three primary areas:

  • Synthetic Optimization: Developing efficient routes for large-scale production.
  • Biochemical Applications: Investigating CA isoform selectivity (e.g., CA IX/XII in cancer) and proteomic profiling.
  • Drug Design: Incorporating the compound into covalent inhibitors for kinases and epigenetic regulators.

XLogP3

0.8

Other CAS

5332-70-7

Wikipedia

2-bromo-n-(4-sulfamoylphenyl)acetamide

Dates

Last modified: 08-15-2023

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